1,4-Dioxaspiro[4.5]decan-8-one
Overview
Description
1,4-Dioxaspiro[4.5]decan-8-one is a chemical compound that belongs to the class of spirocyclic compounds, which are characterized by their unique structure consisting of two rings that share a single atom. The compound is of interest due to its potential applications in various fields, including pharmaceuticals and materials science.
Synthesis Analysis
The synthesis of 1,4-dioxaspiro[4.5]decan-8-one and its derivatives has been explored in several studies. For instance, a one-step synthesis of functionalized dioxaspiro[4.5]decanes from β-phenylsulfonyl dihydrofurans and γ-lactones has been reported, showcasing high stereoselectivity at certain positions of the spirocyclic system . Additionally, the stereoselective construction of 1,6-dioxaspiro[4.n]decan-2-one systems from sugar-derived spirocyclopropane carboxylic acids has been demonstrated, with applications in the total synthesis of natural products like dihydro-pyrenolide D .
Molecular Structure Analysis
The molecular structure of 1,4-dioxaspiro[4.5]decan-8-one derivatives has been characterized using various spectroscopic techniques. For example, the synthesis of novel compounds from oleic acid as potential biolubricants involved confirmation of the structures by FTIR, GC-MS, 1H-NMR, and 13C-NMR spectrometers . Similarly, the crystal structure of a triazaspirodecanone derivative was elucidated using X-ray crystallography, providing insights into the three-dimensional arrangement of the molecule10.
Chemical Reactions Analysis
The reactivity of 1,4-dioxaspiro[4.5]decan-8-one derivatives has been explored in the context of synthesizing pharmacologically active compounds. For instance, derivatives of benzofurazan and benzofuroxan based on 1,4-dioxaspiro[4.5]decan-8-one have been synthesized and their behavior under acid hydrolysis conditions has been studied . This indicates the potential of these compounds to undergo chemical transformations that could be useful in drug development.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,4-dioxaspiro[4.5]decan-8-one derivatives have been investigated to assess their suitability for various applications. The novel compounds synthesized from oleic acid were evaluated for their physicochemical properties, such as density, total acid number, total base number, and iodine value, suggesting their potential as biolubricant candidates .
Case Studies and Applications
Several studies have highlighted the potential applications of 1,4-dioxaspiro[4.5]decan-8-one derivatives in the medical field. For example, a series of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones were prepared and screened for antihypertensive activity, with some compounds showing promising results as alpha-adrenergic blockers . Another study synthesized 1-thia-4-azaspiro[4.5]decan-3-one derivatives and evaluated them against human coronavirus and influenza virus, identifying compounds with significant antiviral activity . Additionally, 1-oxa-3,8-diazaspiro[4.5]decan-2-one derivatives were found to have a protective action against brain edema and memory and learning deficits, indicating their potential in treating neurological conditions .
Scientific Research Applications
Synthesis and Chemical Properties
- Synthetic Utility: It serves as a bifunctional synthetic intermediate, widely used in synthesizing organic chemicals, pharmaceutical intermediates, liquid crystals, and insecticides. A study focused on its synthesis from 1,4,9,12-tetraoxadispiro[4.2.4.2] tetradecane, optimizing reaction conditions for higher yield and reduced reaction time (Zhang Feng-bao, 2006).
Applications in Organic Synthesis
- Derivatives Synthesis: 1,4-Dioxaspiro[4.5]decan-8-one is utilized as a starting material for synthesizing various derivatives. For instance, derivatives of tetrahydrobenzofurazan and tetrahydrobenzofuroxan were synthesized from it, exploring their behavior under acid hydrolysis conditions (Samsonov & Volodarsky, 2000).
- Tritium and Deuterium Labeling: It was used in synthesizing a compound with central analgesic activity, labeled with tritium and deuterium for isotope studies (Hsi, Kurtz, & Moon, 1987).
Novel Compound Synthesis
- Biolubricant Candidates: Synthesis of novel 1,4-dioxaspiro compounds from oleic acid was investigated, with potential applications as biolubricants (Kurniawan et al., 2017).
- Neuroprotective and Antinociceptive Activities: Certain 1-oxa-3,8-diazaspiro[4.5]decan-2-one derivatives showed promising neuroprotective and antinociceptive activities, suggesting potential in pain control and brain health (Tóth et al., 1997).
Phase Equilibria and Solubility Studies
- Protected Glycerol Solubility: A study on 1,4-dioxaspiro[4.5]decane-2-methanol, a protected form of glycerol synthesized from 1,4-Dioxaspiro[4.5]decan-8-one, examined its solubility in sustainable solvents for potential alternative reactions (Melo et al., 2012).
Antimicrobial Activity
- Antibacterial Evaluation: Triaza and dioxa aza spiro derivatives synthesized from 1,4-dioxaspiro[4.5]decan-8-one showed significant antibacterial activity against various bacterial species (Natarajan et al., 2021).
Safety And Hazards
properties
IUPAC Name |
1,4-dioxaspiro[4.5]decan-8-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c9-7-1-3-8(4-2-7)10-5-6-11-8/h1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKRKCBWIVLSRBJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1=O)OCCO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00340791 | |
Record name | 1,4-Dioxaspiro[4.5]decan-8-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00340791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Dioxaspiro[4.5]decan-8-one | |
CAS RN |
4746-97-8 | |
Record name | 1,4-Dioxaspiro[4.5]decan-8-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4746-97-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,4-Dioxaspiro[4.5]decan-8-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00340791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4-Dioxaspiro[4.5]decan-8-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.225 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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